Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl-
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Overview
Description
N,N-Diphenyl-2-(phenylamino)benzenesulfonamide is an organic compound with the molecular formula C24H20N2O2S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a sulfonamide group attached to a diphenylamine moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-2-(phenylamino)benzenesulfonamide typically involves the reaction of diphenylamine with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of N,N-Diphenyl-2-(phenylamino)benzenesulfonamide can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-2-(phenylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N,N-Diphenyl-2-(phenylamino)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diphenyl-2-(phenylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
N,N-Diphenyl-p-phenylenediamine: Another sulfonamide compound with similar structural features but different functional groups.
Benzenesulfonamide derivatives: A broad class of compounds with varying substituents on the sulfonamide group.
Uniqueness
N,N-Diphenyl-2-(phenylamino)benzenesulfonamide is unique due to its specific combination of diphenylamine and sulfonamide groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
56751-89-4 |
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Molecular Formula |
C24H20N2O2S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-anilino-N,N-diphenylbenzenesulfonamide |
InChI |
InChI=1S/C24H20N2O2S/c27-29(28,24-19-11-10-18-23(24)25-20-12-4-1-5-13-20)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25H |
InChI Key |
DBSFFUKDCBFHAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2S(=O)(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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